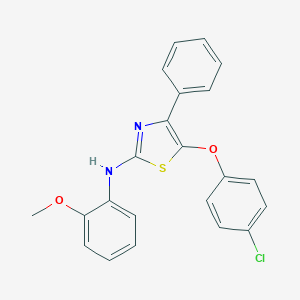![molecular formula C22H22N2O4S B388454 (5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388454.png)
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic compound that belongs to the class of pyrimidinediones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 2,4-diethoxybenzaldehyde with 1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under basic or acidic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers can study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals. Its unique properties may also make it suitable for use in materials science, such as in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of (5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2,4-dimethoxybenzylidene)-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-(2,4-dichlorobenzylidene)-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-(2,4-difluorobenzylidene)-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
Compared to similar compounds, (5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione may exhibit unique properties due to the presence of the diethoxy groups on the benzylidene moiety. These groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other related compounds.
Eigenschaften
Molekularformel |
C22H22N2O4S |
|---|---|
Molekulargewicht |
410.5g/mol |
IUPAC-Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H22N2O4S/c1-4-27-17-11-8-15(19(13-17)28-5-2)12-18-20(25)23-22(29)24(21(18)26)16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3,(H,23,25,29)/b18-12+ |
InChI-Schlüssel |
PATKLQVDJAVBIY-LDADJPATSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)C)OCC |
Isomerische SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)C)OCC |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-2-(benzylimino)-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B388371.png)
![(5E)-2-(4-methoxyanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388373.png)
![(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388374.png)
![(5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388375.png)
![3-Benzyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388377.png)
![(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388378.png)
![(5Z)-2-(4-methoxyanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B388382.png)
![(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388384.png)
![2-[(4-{[3-Benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B388385.png)

![(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B388389.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388390.png)
![(5E)-2-(4-methoxyanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388391.png)
![2-[4-(methylsulfanyl)phenyl]-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole](/img/structure/B388393.png)
